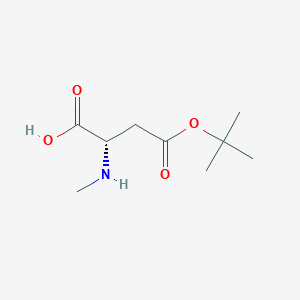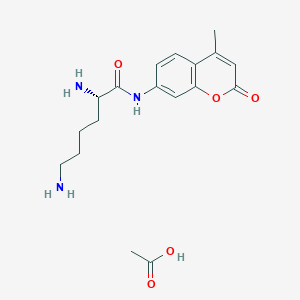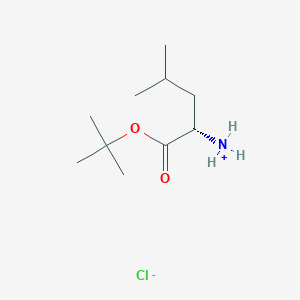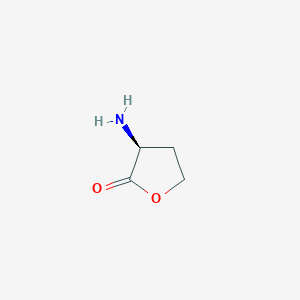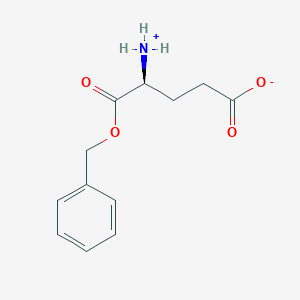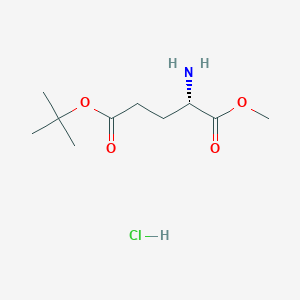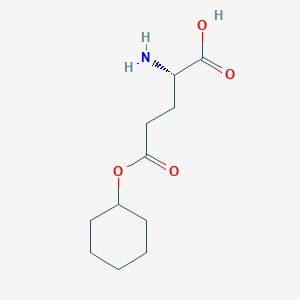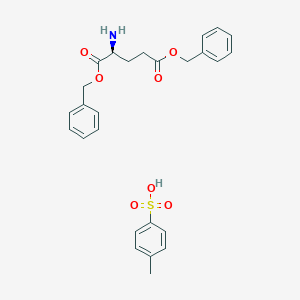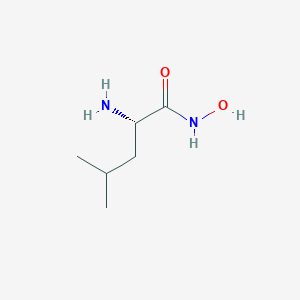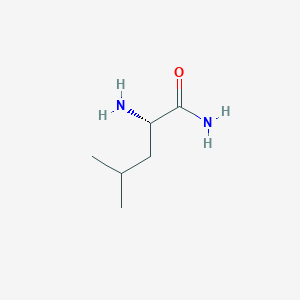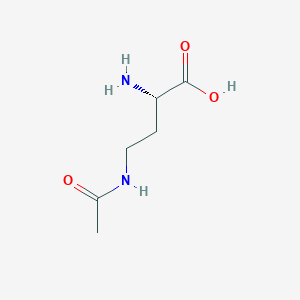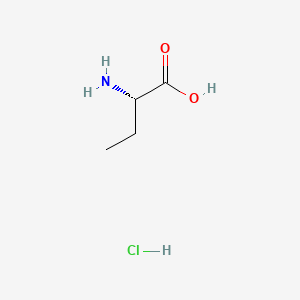
(s)-2-Aminobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(s)-2-Aminobutanoic acid hydrochloride” likely refers to the hydrochloride salt form of (s)-2-Aminobutanoic acid, an amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body. The “s-” prefix indicates that this is the “sinister” or left-handed isomer of 2-Aminobutanoic acid .
Molecular Structure Analysis
The molecular structure of (s)-2-Aminobutanoic acid hydrochloride would likely include an amino group (-NH2), a carboxyl group (-COOH), and a hydrochloride (-HCl). The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As a hydrochloride salt, (s)-2-Aminobutanoic acid hydrochloride would likely be soluble in water and could participate in reactions typical of amino acids and hydrochloride salts .Physical And Chemical Properties Analysis
The physical and chemical properties of (s)-2-Aminobutanoic acid hydrochloride would likely be influenced by its amino acid and hydrochloride components. It might exhibit properties such as solubility in water and specific reactivity based on its functional groups .Wissenschaftliche Forschungsanwendungen
-
Nonlinear Optical Applications with l-Histidine Hydrochloride Monohydrate
- Field : Optics and Photonics
- Application Summary : l-Histidine hydrochloride monohydrate (LMHCL) crystals are grown for their potential in generating terahertz pulses .
- Method : The crystals are grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere .
- Results : The grown crystals have a high value of transmission over a long range of wavelength, making them good candidates for nonlinear optical applications .
-
Nonlinear Optical Applications with l-Glutamic Acid Lithium Chloride
- Field : Optics and Photonics
- Application Summary : l-Glutamic acid lithium chloride (LGLC) is used to grow semi-organic nonlinear optical crystals .
- Method : The crystals are grown using a slow evaporation process .
- Results : The LGLC crystal’s SHG efficiency was found to be 1.21 times greater than the standard reference crystal KDP .
-
Photovoltaic Applications with SnO2 Nanocrystals
- Field : Materials Science and Renewable Energy
- Application Summary : SnO2 nanocrystals are used in the production of perovskite solar cells (PSCs), an emerging renewable energy technology .
- Method : The nanocrystals are synthesized using an aromatic organic ligand and Sn (IV) salt in an aqueous solution. An aromatic amino acid ester hydrochloride salt is used to control the growth of the SnO2 nanoparticles .
- Results : The synthesized SnO2 nanoparticles were as small as 3 nm with a narrow size distribution. They were crystallized and uniformly dispersed in the reaction mixture .
-
Chemical Reactions with Hydrochloric Acid
- Field : Chemistry
- Application Summary : Hydrochloric acid is used as a chlorinating agent in reactions with various inorganic and organic compounds .
- Method : Hydrochloric acid reacts exothermically with organic bases (amines, amides) and inorganic bases (oxides and hydroxides of metals). It also reacts with metals and their oxides to form complex chloride-containing ions .
- Results : The reactions produce a variety of products, depending on the reactants used .
-
Disinfectant and Slimicide Applications with Hydrochloric Acid
- Field : Public Health and Paper Industry
- Application Summary : Hydrochloric acid is used as a disinfectant and slimicide, a chemical that prevents the growth of slime in paper stock .
- Method : The specific methods of application can vary, but generally involve the direct application of hydrochloric acid to the area or material to be disinfected or treated .
- Results : The use of hydrochloric acid in these applications helps to maintain cleanliness and prevent the growth of harmful organisms .
-
Chemical Reactions with Hydrochloric Acid
- Field : Chemistry
- Application Summary : Hydrochloric acid is used as a chlorinating agent in reactions with various inorganic and organic compounds .
- Method : Hydrochloric acid reacts exothermically with organic bases (amines, amides) and inorganic bases (oxides and hydroxides of metals). It also reacts with metals and their oxides to form complex chloride-containing ions .
- Results : The reactions produce a variety of products, depending on the reactants used .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-aminobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Aminobutanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

